N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE
Description
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features a pyrazole ring, an isoxazole ring, and a sulfonamide group
Properties
IUPAC Name |
N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O3S/c1-5-17-6-10(13)11(14-17)7-16(4)21(18,19)12-8(2)15-20-9(12)3/h6H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIJYIURXMEEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=C(ON=C2C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Isoxazole Ring: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the isoxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as an insecticide or herbicide.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-4-yl)methylene-2/4: Known for its anticonvulsant activity.
5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids: Used in the synthesis of pyrazole amide derivatives.
Uniqueness
N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3,5-TRIMETHYL-4-ISOXAZOLESULFONAMIDE stands out due to its unique combination of a pyrazole ring, an isoxazole ring, and a sulfonamide group, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
